N-Demethyl Methylone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl Methylone Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of methylone, a synthetic cathinone, and is known for its psychoactive properties. This compound is of interest in various fields of scientific research due to its structural and functional similarities to other well-known psychoactive substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Methylone Hydrochloride typically involves the demethylation of methylone. One common method starts with 3,4-methylenedioxypropiophenone, which undergoes bromination to form 2-bromo-3,4-methylenedioxypropiophenone. This intermediate is then reacted with methylamine to produce methylone. The final step involves the demethylation of methylone to yield N-Demethyl Methylone, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other synthetic cathinones. These methods typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Methylone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines .
Scientific Research Applications
N-Demethyl Methylone Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a model compound for understanding the pharmacology of synthetic cathinones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Demethyl Methylone Hydrochloride is similar to that of other synthetic cathinones. It acts primarily by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound’s effects on the central nervous system result in its psychoactive properties .
Comparison with Similar Compounds
Similar Compounds
Methylone: A closely related compound with similar psychoactive effects.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
3,4-Methylenedioxymethamphetamine (MDMA): A well-known psychoactive substance with empathogenic effects.
Uniqueness
N-Demethyl Methylone Hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other synthetic cathinones. Its demethylated structure allows for different metabolic pathways and potentially different therapeutic applications .
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSBBVXFGPYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747465 |
Source
|
Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-37-9 |
Source
|
Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.